N-Acetyl-S-(tert-butyl)-L-cysteine
Description
Contextualization within Mercapturic Acid Pathway Research
The mercapturic acid pathway is a critical route for the biotransformation and elimination of a wide array of electrophilic compounds, both foreign (xenobiotic) and endogenous. tandfonline.comnih.gov This pathway involves a series of enzymatic reactions that ultimately lead to the formation of N-acetyl-L-cysteine S-conjugates, known as mercapturic acids. tandfonline.comnih.gov These water-soluble compounds are then readily excreted in the urine. nih.gov
The formation of mercapturic acids begins with the conjugation of the electrophilic compound with glutathione (B108866) (GSH), a tripeptide antioxidant. nih.gov This initial step is often catalyzed by glutathione S-transferases (GSTs). Subsequently, the glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate by γ-glutamyltransferases and dipeptidases, respectively, to form a cysteine S-conjugate. tandfonline.comumn.edu The final step is the N-acetylation of the cysteine conjugate by the enzyme cysteine S-conjugate N-acetyltransferase (NAT8), resulting in the formation of a mercapturic acid. tandfonline.comumn.edu
N-Acetyl-S-(tert-butyl)-L-cysteine fits into this pathway as the specific mercapturic acid formed from xenobiotics containing a tert-butyl moiety. Its presence in urine serves as a biomarker, indicating exposure to and metabolism of such compounds.
Significance as a Research Metabolite or Intermediate in Xenobiotic Biotransformation Studies
The study of this compound and other mercapturic acids is fundamental to understanding xenobiotic biotransformation. Biotransformation is the process by which the body chemically modifies foreign compounds, generally converting lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) metabolites that can be easily eliminated. mhmedical.commhmedical.com This process is typically divided into Phase I and Phase II reactions. mhmedical.commhmedical.com
The formation of mercapturic acids is a key Phase II detoxification reaction. mhmedical.com By analyzing the specific mercapturic acids excreted, researchers can deduce the original xenobiotic exposure and elucidate the metabolic pathways involved. For instance, the identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine in urine has been used to confirm the in vivo metabolism of benzene, phenol, and hydroquinone (B1673460) to benzoquinone. nih.gov Similarly, the detection of this compound provides evidence for the metabolism of tert-butylated compounds.
The measurement of urinary mercapturates offers a non-invasive method to assess an individual's internal dose of a toxicant, which is often more informative than measuring environmental exposure levels alone. nih.gov
Historical Perspective of Mercapturic Acid Research Relevant to S-Substituted Cysteine Conjugates
The discovery of mercapturic acids dates back to 1879, when Baumann and Preusse reported the excretion of S-(bromophenyl)mercapturic acid and S-(chlorophenyl)mercapturic acid by dogs that had been administered bromobenzene (B47551) and chlorobenzene. tandfonline.comumn.edu This was a seminal finding in the field of drug metabolism. A few years later, in 1884, the term "acetylcysteine conjugates" was coined for mercapturic acids, recognizing the common N-acetylcysteine moiety in their structure. umn.edu
Early research focused on identifying these metabolites and understanding their origin. A significant breakthrough was the realization that glutathione is the source of the cysteine portion of mercapturic acids. tandfonline.com This was established through studies showing that administering glutathione S-conjugates to animals resulted in the excretion of mercapturic acids. tandfonline.com The enzymes involved in this pathway, such as the glutathione transferases, were subsequently discovered and characterized. tandfonline.com
Over the years, research has expanded to identify a vast number of mercapturic acids derived from various xenobiotics, including industrial chemicals, environmental pollutants, and pharmaceuticals. chemrxiv.org The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been instrumental in the detection and quantification of these metabolites in biological samples. nih.govchemrxiv.org
Detailed Research Findings
The table below summarizes key enzymes and intermediates involved in the mercapturic acid pathway leading to the formation of compounds like this compound.
| Step | Enzyme | Intermediate Formed |
| 1 | Glutathione S-transferase (GST) | Glutathione S-conjugate |
| 2 | γ-Glutamyltransferase (GGT) | L-Cysteinylglycine S-conjugate |
| 3 | Dipeptidases | L-Cysteine S-conjugate |
| 4 | Cysteine S-conjugate N-acetyltransferase (NAT8) | N-Acetyl-L-cysteine S-conjugate (Mercapturic Acid) |
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-tert-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
DLMWKKBRGFAKDE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Biochemical Pathways and Enzymology of N Acetyl S Tert Butyl L Cysteine Formation and Metabolism
Glutathione (B108866) S-Transferase-Catalyzed Conjugation Precursors to S-tert-Butylglutathione
The initial and rate-limiting step in this metabolic cascade is the conjugation of an electrophilic molecule with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs), a superfamily of detoxification enzymes. nih.govyoutube.com The product of this reaction, in this case, is S-tert-Butylglutathione.
Glutathione S-Transferases are a diverse family of enzymes, broadly classified into cytosolic, mitochondrial, and microsomal families, with the cytosolic GSTs being the most extensive. mdpi.comnih.gov These enzymes exhibit overlapping substrate specificities but are crucial in catalyzing the conjugation of glutathione to a wide array of electrophilic substrates. nih.govmdpi.com This process renders the toxins less reactive and more water-soluble, facilitating their removal from the cell. nih.govyoutube.com
Different GST isoforms, such as those from the alpha, mu, and pi classes, play distinct roles in cellular protection and can modulate signaling pathways involved in cell proliferation and apoptosis. mdpi.comnih.gov The specific isoforms responsible for the conjugation leading to S-tert-butylglutathione can vary depending on the tissue and the precise nature of the electrophilic precursor. nih.gov
The formation of S-tert-butylglutathione necessitates the presence of an electrophilic compound containing a tert-butyl group. While the exact precursors can be varied, a notable source is from the metabolism of industrial compounds. For example, the fuel oxygenate methyl tert-butyl ether (MTBE) and its metabolite, tert-butanol, are known to be metabolized via pathways that can generate reactive electrophilic intermediates. These intermediates are then detoxified through conjugation with glutathione, leading to the formation of S-tert-butylglutathione.
Sequential Biotransformation Steps to N-Acetyl-S-(tert-butyl)-L-cysteine
Following its synthesis, S-tert-butylglutathione is transported out of the cell and undergoes further processing, primarily in the kidneys, to form the final mercapturic acid. tandfonline.com This biotransformation involves three key enzymatic steps. tandfonline.comtaylorandfrancis.com
The first step in the processing of the glutathione conjugate is the cleavage of the γ-glutamyl moiety. This is catalyzed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the plasma membrane. nih.govresearchgate.net GGT plays a crucial role in glutathione homeostasis by breaking down extracellular glutathione. nih.govmedlineplus.gov This action on S-tert-butylglutathione releases the dipeptide S-(tert-butyl)-L-cysteinylglycine.
The resulting dipeptide conjugate, S-(tert-butyl)-L-cysteinylglycine, is then hydrolyzed by membrane-bound dipeptidases, also known as cysteinylglycinases. nih.govresearchgate.net These enzymes cleave the peptide bond between the cysteine and glycine (B1666218) residues, releasing glycine and forming S-(tert-butyl)-L-cysteine. nih.gov The rate of this hydrolysis can be strongly dependent on the nature of the substituent on the cysteine sulfur atom. nih.gov
The final step in this pathway is the N-acetylation of the S-(tert-butyl)-L-cysteine conjugate. ontosight.ai This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase (NAT), a microsomal enzyme that transfers an acetyl group from acetyl-CoA to the amino group of the cysteine S-conjugate. ontosight.ainih.gov The specific enzyme responsible has been identified as N-acetyltransferase 8 (NAT8), which is almost exclusively expressed in the kidney and liver and is associated with the endoplasmic reticulum. nih.govresearchgate.net This acetylation significantly increases the water solubility of the compound, transforming it into the mercapturic acid this compound, which can be readily excreted in the urine. tandfonline.comontosight.ai
Interactive Data Tables
Table 1: Key Enzymes in the Formation of this compound
| Enzyme | Abbreviation | Function | Location |
| Glutathione S-Transferase | GST | Catalyzes the initial conjugation of an electrophilic precursor with glutathione. | Cytosol, Mitochondria, Microsomes |
| γ-Glutamyltransferase | GGT | Removes the γ-glutamyl residue from the glutathione conjugate. | Cell Membrane |
| Dipeptidase | Hydrolyzes the cysteinyl-glycine bond in the dipeptide conjugate. | Cell Membrane (Kidney) | |
| Cysteine S-Conjugate N-Acetyltransferase | NAT (NAT8) | Acetylates the cysteine S-conjugate to form the final mercapturic acid. | Microsomes (Kidney, Liver) |
Table 2: Sequential Metabolites in the Pathway
| Precursor/Intermediate | Chemical Name | Enzyme Acting On It | Product |
| Electrophilic tert-butyl compound + Glutathione | Glutathione S-Transferase | S-tert-Butylglutathione | |
| S-tert-Butylglutathione | γ-Glutamyltransferase | S-(tert-butyl)-L-cysteinylglycine | |
| S-(tert-butyl)-L-cysteinylglycine | Dipeptidase | S-(tert-butyl)-L-cysteine | |
| S-(tert-butyl)-L-cysteine | Cysteine S-Conjugate N-Acetyltransferase | This compound |
Cysteine S-Conjugate N-Acetyltransferase (NAT) Activity in Mercapturic Acid Formation
Deacetylation and Reactivation Pathways of S-Conjugates
While N-acetylation is generally considered a terminal detoxification step, the resulting mercapturic acids can be subject to further metabolism, including deacetylation, which can lead to the reformation of the cysteine S-conjugate.
N-Deacetylase Activity in Mercapturic Acid Metabolism
The hydrolysis of N-acetyl-L-cysteine and its S-substituted derivatives is catalyzed by a class of enzymes known as acylases, with cytosolic acylase I being a key player nih.govnih.gov. Acylase I activity is widespread in various rat tissues, including the kidney, liver, lung, and brain nih.gov.
A critical finding relevant to this compound is the substrate specificity of acylase I. Research has demonstrated that S-alkyl-N-acetyl-L-cysteines with branched S-alkyl substituents are poor substrates for porcine kidney acylase I nih.govcapes.gov.br. This suggests that the bulky tert-butyl group in this compound would likely hinder its deacetylation by acylase I, making this a slow or inefficient metabolic step. In contrast, unbranched S-alkyl substituents of short to moderate length (C0-C3) are readily hydrolyzed nih.govcapes.gov.br.
| Substrate Structure | Acylase I Activity |
| Short, unbranched S-alkyl chains (C0-C3) | Good substrates nih.govcapes.gov.br |
| Long (>C3) or branched S-alkyl chains | Poor substrates nih.govcapes.gov.br |
Role of Cysteine S-Conjugate β-Lyase in Potential Bioactivation of Thioether Cysteine Conjugates
The cysteine S-conjugate, S-(tert-butyl)-L-cysteine, formed either as a precursor to the mercapturic acid or through its deacetylation, can be a substrate for another class of enzymes: cysteine S-conjugate β-lyases (C-S lyases) nih.govgenome.jpwikipedia.orgontosight.ai. These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze the cleavage of the C-S bond, leading to the formation of a thiol, ammonia, and pyruvate (B1213749) genome.jpwikipedia.org.
This β-lyase-mediated cleavage can be a bioactivation pathway if the resulting thiol is a reactive and potentially toxic species nih.govnih.gov. C-S lyases are known to be promiscuous in their substrate specificity, acting on a variety of S-substituted cysteine conjugates, including both aliphatic and aromatic substitutions genome.jp. While direct kinetic data for S-(tert-butyl)-L-cysteine is scarce, the general activity of C-S lyases on S-alkylcysteines suggests that it could be a substrate genome.jp. The activity of these enzymes is particularly notable in the kidney, which can lead to selective nephrotoxicity for certain S-conjugates nih.gov.
Inter-Organ Metabolism and Disposition in Experimental Systems
The metabolism of S-conjugates is a coordinated effort between different organs, primarily the liver and the kidneys.
Hepatic-Renal Cooperation in S-Conjugate Processing and Excretion
The liver is a primary site for the initial conjugation of electrophiles with glutathione and the subsequent processing to cysteine S-conjugates. The final N-acetylation step to form mercapturic acids like this compound occurs in both the liver and kidneys, with the kidneys often showing higher activity nih.govnih.gov.
Cellular and Subcellular Localization of Metabolic Enzymes
The metabolism of N-acetyl-S-cysteine derivatives is a multi-step process involving several key enzymes distributed across different tissues and subcellular compartments. The primary sites for the metabolism of these compounds are the liver and kidneys.
The initial step in the metabolism of many N-acetylated compounds is deacetylation. In the case of N-acetyl-L-cysteine, the enzyme responsible for this hydrolysis is acylase I . Studies have shown that acylase I activity is present in the cytosolic fraction of rat liver, lung, and intestine homogenates. nih.gov Immunohistochemical analyses in rats have confirmed the widespread distribution of acylase I in various organs, including the kidney, liver, lung, brain, stomach, intestines, adrenal glands, pancreas, and testis. nih.gov Within the kidney, acylase I is localized in the cytosol.
Following deacetylation to S-(tert-butyl)-L-cysteine, the subsequent metabolic step likely involves the cleavage of the carbon-sulfur (C-S) bond. This reaction is catalyzed by cysteine S-conjugate β-lyases (C-S lyases) . These enzymes are found in both the cytosolic and mitochondrial fractions of renal cells. vliz.be The dual localization is significant as it suggests that metabolic activation can occur in different cellular compartments, potentially leading to varied downstream effects. In the liver, C-S lyase activity has also been identified.
The formation of this compound from its precursor, S-(tert-butyl)-L-cysteine, is catalyzed by N-acetyltransferases . These enzymes are predominantly associated with the microsomal fraction of liver and kidney cells. wikipedia.orgnih.gov
Further metabolism of the sulfur-containing portion of the molecule can occur. For instance, sulfoxidation of some N-acetyl-S-cysteine conjugates is catalyzed by cytochrome P450 enzymes, specifically the CYP3A family , which are abundant in human liver microsomes and are also present in the kidney. nih.gov
Comparative Biochemistry of this compound Metabolism Across Experimental Models
To elucidate the metabolic pathways of compounds like this compound, researchers rely on various experimental models, from simple in vitro cell cultures to complex in vivo animal systems. These models allow for the detailed study of biotransformation and the identification of metabolites.
In Vitro Cellular Models for Metabolic Pathway Elucidation
In vitro models are crucial for dissecting the specific enzymatic steps and cellular processes involved in the metabolism of N-acetyl-S-cysteine derivatives.
Isolated Hepatocytes: Freshly isolated rat hepatocytes are a well-established model for studying hepatic metabolism. nih.govscilit.com Studies with these cells have been instrumental in understanding the catabolism of cysteine and its derivatives. For instance, research on cysteine metabolism in rat hepatocytes has demonstrated the existence of pathways independent of cysteinesulphinate, with a significant role for cystathionase in cysteine cleavage. nih.govscilit.com While direct studies on this compound in hepatocytes are not readily available, this model would be ideal for investigating its deacetylation, C-S bond cleavage, and potential for N-acetylation of its precursor.
Kidney Subcellular Fractions: Given the kidney's significant role in the metabolism of cysteine conjugates, in vitro studies often utilize subcellular fractions (cytosol and mitochondria) from renal tissue. Research on S-(6-purinyl)-L-cysteine, for example, used rat kidney cytosolic and mitochondrial fractions to demonstrate its conversion to 6-mercaptopurine (B1684380) via β-lyase activity. vliz.be This approach allows for the precise localization of enzymatic activities. Similar studies with this compound could quantify the relative contributions of cytosolic and mitochondrial C-S lyases to its metabolism.
Liver and Kidney Microsomes: To study N-acetylation, the microsomal fractions of liver and kidney are commonly used. An acetyl-CoA-dependent N-acetyltransferase has been characterized in rat liver and kidney microsomes that acetylates various S-substituted cysteines. wikipedia.orgnih.gov This system would be directly applicable to studying the formation of this compound from S-tert-butyl-L-cysteine.
Purified Enzymes: Studies using purified enzymes, such as acylase I from porcine kidney, have provided detailed insights into substrate specificity. nih.gov For instance, it has been shown that S-alkyl-N-acetyl-L-cysteines with short, unbranched S-alkyl groups are good substrates for acylase I, whereas those with longer or branched substituents are poorer substrates. nih.gov This suggests that the bulky tert-butyl group on this compound may result in a slower rate of deacetylation compared to NAC.
| In Vitro Model | Metabolic Process Studied | Key Findings for Analogous Compounds | Potential Application for this compound |
| Isolated Rat Hepatocytes | Overall hepatic metabolism, deacetylation, C-S cleavage | Cysteine is metabolized via cysteinesulphinate-dependent and -independent pathways. | Elucidation of the complete hepatic metabolic fate. |
| Kidney Cytosolic & Mitochondrial Fractions | C-S bond cleavage by β-lyases | C-S lyase activity is present in both fractions, leading to the formation of thiols. vliz.be | Determining the subcellular site of renal bioactivation. |
| Liver & Kidney Microsomes | N-acetylation | Microsomal N-acetyltransferases catalyze the acetylation of S-substituted cysteines. wikipedia.orgnih.gov | Investigating the formation from S-tert-butyl-L-cysteine. |
| Purified Acylase I | Deacetylation | Substrate specificity is dependent on the size and structure of the S-alkyl group. nih.gov | Predicting the rate and extent of deacetylation. |
In Vivo Animal Models for Systemic Biotransformation Studies
In vivo animal models, primarily rodents, are essential for understanding the systemic absorption, distribution, metabolism, and excretion (ADME) of N-acetyl-S-cysteine conjugates.
Rat Models: Rats are frequently used to study the in vivo fate of cysteine derivatives. For example, studies on N-acetyl-L-cysteine in rats have shown that deacetylation in the intestinal mucosa and lumen is a major factor influencing its oral bioavailability. nih.gov When administered to rats, S-(6-purinyl)-L-cysteine was metabolized to 6-mercaptopurine, which was detected in the kidney, liver, and plasma. vliz.be This demonstrates the systemic nature of metabolism. A study on the metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane in rats highlighted the interplay between oxidation and glutathione conjugation pathways in vivo. nih.gov
Mouse Models: Mice are also utilized, sometimes in comparative studies with rats. For instance, research on a potential carcinogen, 1,3-butadiene, identified N-acetyl-S-(3,4-dihydroxybutyl)cysteine as a major urinary metabolite in both rats and mice, although some quantitative and qualitative differences in metabolite profiles were observed between the species. researchgate.net
| Animal Model | Focus of Study | Key Findings for Analogous Compounds | Potential Application for this compound |
| Rat | Oral bioavailability, systemic metabolism, metabolite identification | Deacetylation in the gut limits oral bioavailability of NAC. nih.gov Systemic metabolism of S-cysteine conjugates occurs in the liver and kidney. vliz.be | Determining pharmacokinetic parameters and identifying major metabolites in urine and plasma. |
| Mouse | Comparative metabolism, metabolite profiling | Species differences in metabolite profiles can exist. researchgate.net | Comparing its metabolic fate to that in rats and humans. |
Analytical Methodologies for the Detection and Quantification of N Acetyl S Tert Butyl L Cysteine in Research Matrices
Sample Preparation and Derivatization Strategies for S-Cysteine Conjugates
The initial and often rate-limiting step in the analysis of mercapturic acids like N-Acetyl-S-(tert-butyl)-L-cysteine is the preparation of the sample. umn.edu This process is critical for removing interfering substances and concentrating the analyte to a level suitable for detection.
Extraction Techniques from Biological Samples (e.g., urine, tissue homogenates, cell lysates)
Solid-phase extraction (SPE) is a commonly employed technique for the isolation of mercapturic acids from complex biological matrices. This method utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. For instance, in the analysis of urinary metabolites of 1,3-butadiene, which include N-acetyl-S-(3,4-dihydroxybutyl)-l-cysteine, SPE was a key step in sample clean-up before analysis by liquid chromatography and mass spectrometry. researchgate.net The choice of sorbent material is critical; polymeric phases have been shown to provide better recovery and less variability compared to C18 phases for certain S-cysteine conjugates. The pH of the sample can also significantly impact the retention of the analyte on the sorbent, with acidification often improving recovery. arxiv.org
For tissue homogenates and cell lysates, the process typically begins with cell lysis to release intracellular components. acs.org This is often followed by protein precipitation and centrifugation to remove larger molecules. Subsequent extraction steps, similar to those used for urine, can then be applied to isolate the mercapturic acids. A "dilute and shoot" approach, where the sample is simply diluted before injection, can be utilized to streamline sample processing, especially for large-scale studies, although it may not be suitable for all applications. nih.gov
Optimization of Pre-column and Post-column Derivatization Approaches
Derivatization is often necessary to enhance the analytical properties of mercapturic acids, particularly for gas chromatography (GC) analysis where volatility is a prerequisite. umn.edunih.gov A common pre-column derivatization strategy involves esterification, for example, using BF3-methanol to convert the carboxylic acid group to a methyl ester. nih.gov This increases the volatility of the analyte for GC analysis. Another approach involves derivatization with reagents like pentafluorobenzyl bromide, which also improves gas chromatographic properties and detectability. nih.gov
For liquid chromatography (LC), derivatization can be used to improve detection sensitivity, especially for fluorescence detection. For example, N-(1-pyrenyl)maleimide (NPM) has been used as a derivatizing agent for the simultaneous quantification of N-acetyl-l-cysteine (NAC) and its amide form (NACA) in biological samples, allowing for highly sensitive fluorescence detection. nih.gov
In some cases, derivatization is inherent to the analytical method itself. For instance, in the analysis of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, the unstable nature of the compound at pH values above 5 is exploited. The compound decomposes to N-acetylcysteine and an alkyl isothiocyanate, and the latter is then reacted with n-butylamine to form a stable thiourea (B124793) derivative that can be measured by HPLC. nih.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating this compound from other components in a sample, enabling its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mercapturic acids. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode of separation. The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detector settings.
For the analysis of N-acetyl-L-cysteine (NAC), a related compound, various HPLC methods have been developed. These methods often utilize C18 columns and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pcdn.coinsights.bioinsights.bio The pH of the mobile phase is a critical parameter that can affect the retention and peak shape of the analyte. pcdn.co To prevent the oxidation of the thiol group in NAC, reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often added to the sample and/or mobile phase. pcdn.co
Method validation is a crucial step to ensure the reliability of the analytical results. This typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). insights.bioinsights.bioijper.org
Table 1: Example of HPLC Method Parameters for N-acetyl-L-cysteine (NAC) Analysis
| Parameter | Condition | Reference |
| Column | C18 (YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bioinsights.bio |
| Mobile Phase | Acetonitrile and water (4:96 v/v) with 0.1% TFA | insights.bioinsights.bio |
| Flow Rate | 1.0 ml/min | insights.bioinsights.bio |
| Detection | UV at 212 nm | insights.bioinsights.bio |
| Injection Volume | 20 µl | insights.bioinsights.bio |
| Column Temperature | 25 °C | insights.bioinsights.bio |
This table presents an example of HPLC conditions and is not specific to this compound.
Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. arxiv.orgscispace.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm).
UPLC methods coupled with mass spectrometry (UPLC-MS) have been successfully developed for the determination of NAC in various biological matrices, including plasma and tissue homogenates. scispace.comresearchgate.net These methods provide high selectivity and sensitivity, allowing for the accurate quantification of the analyte at low concentrations.
Method development for UPLC is similar to HPLC but requires instrumentation capable of handling the higher backpressures generated by the smaller particle size columns. Validation of UPLC methods follows the same principles as for HPLC, ensuring the method is fit for its intended purpose. scispace.com
Table 2: Example of UPLC-MS Method Parameters for N-acetyl-L-cysteine (NAC) Determination
| Parameter | Condition | Reference |
| Column | Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) | scispace.com |
| Mobile Phase | 2.79×10−5 M KH2PO4 and methanol (90:10 v/v), pH 8.1 | scispace.com |
| Flow Rate | 0.1 mL/min | scispace.com |
| Detection | Mass Spectrometry | scispace.com |
This table presents an example of UPLC-MS conditions and is not specific to this compound.
Gas Chromatography (GC) Considerations for Volatile Derivatives of Mercapturic Acids
Gas Chromatography (GC) can be a powerful tool for the analysis of mercapturic acids, particularly when coupled with mass spectrometry (GC-MS). nih.gov However, a major limitation is that mercapturic acids are generally not volatile enough for direct GC analysis. umn.edu Therefore, derivatization is a mandatory step to increase their volatility.
As mentioned in section 3.1.2, esterification of the carboxylic acid group is a common derivatization strategy. nih.gov The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.
Despite the requirement for derivatization, GC-MS can offer high sensitivity and selectivity. For example, a GC-negative ion chemical ionization mass spectrometry (GC-NCI-MS) method was developed for the quantification of N-acetyl-S-(trichlorovinyl)-L-cysteine in urine with a detection limit in the femtomole range. nih.gov While GC methods have demonstrated high reproducibility and sensitivity in some studies, the additional time required for derivatization can make it less favorable compared to LC-based methods for routine analysis of a large number of samples. umn.edu
Mass Spectrometry (MS) Detection and Structural Elucidation
Mass spectrometry stands as a cornerstone for the analysis of this compound, providing unparalleled sensitivity and specificity. Its coupling with liquid chromatography (LC) allows for the effective separation of the analyte from intricate matrices prior to detection.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is pivotal for the successful analysis of this compound. ESI is generally preferred for polar, thermally labile molecules and is well-suited for this compound, which possesses ionizable carboxylic acid and amide groups. Optimization of ESI parameters typically involves adjusting the source voltage, capillary temperature, and solvent composition to maximize the formation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govnih.gov For instance, in the analysis of similar mercapturic acids, positive ESI has been effectively used to generate the precursor ions for tandem mass spectrometry. nih.gov
APCI serves as a valuable alternative, particularly for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org It operates by creating ions through gas-phase reactions at atmospheric pressure. wikipedia.orgyoutube.com While ESI is often the first choice for N-acetylated amino acids, APCI can be advantageous in specific matrices where ESI might suffer from ion suppression effects. nih.govmdpi.com Optimization of APCI involves controlling the corona discharge current and the temperature of the vaporizer to ensure efficient analyte desolvation and ionization while minimizing thermal degradation. wikipedia.orgyoutube.com
Table 1: General Optimization Parameters for ESI and APCI
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Optimization |
|---|---|---|---|
| Ionization Mode | Positive or Negative | Positive or Negative | Dependent on analyte pKa and mobile phase pH to achieve optimal sensitivity. Negative mode is often used for mercapturic acids. nih.gov |
| Source/Capillary Temperature | 275-350 °C | 350-500 °C | Crucial for efficient desolvation of droplets without causing thermal degradation of the analyte. nih.govwikipedia.org |
| Source Voltage/Corona Current | 3-5 kV | 2-5 µA | Optimized to produce a stable ion current and maximize analyte signal. nih.govwikipedia.org |
| Mobile Phase Composition | Aqueous-organic with volatile buffers (e.g., formic acid, ammonium (B1175870) acetate) | Compatible with a wider range of solvents, but optimization is still key. | Affects ionization efficiency and chromatographic separation. Acidic modifiers promote [M+H]⁺ formation. |
Tandem Mass Spectrometry (MS/MS) for Specificity and Sensitivity in Complex Matrices
Tandem mass spectrometry (MS/MS) is indispensable for achieving high specificity and sensitivity when analyzing this compound in complex biological matrices like urine or plasma. nih.govnih.gov This technique involves the selection of a specific precursor ion (e.g., the [M-H]⁻ ion of the target analyte) in the first mass analyzer, followed by its fragmentation through collision-induced dissociation (CID) in a collision cell, and subsequent analysis of the resulting product ions in a second mass analyzer.
The use of Multiple Reaction Monitoring (MRM) is a common application of MS/MS for quantification. In MRM, specific precursor-to-product ion transitions are monitored, which dramatically reduces background noise and chemical interference, thereby enhancing sensitivity and ensuring that the detected signal is unique to the analyte of interest. nih.gov For example, a validated LC-MS/MS method for total N-acetylcysteine in human plasma monitored the transition from m/z 164 to m/z 122. nih.gov A similar targeted approach would be employed for this compound.
Characterization of Ion Fragmentation Patterns of this compound
Understanding the ion fragmentation pattern is crucial for developing specific MS/MS methods and for the structural elucidation of unknown metabolites. For thioethers of N-acetyl-L-cysteine (mercapturic acids), a characteristic fragmentation pathway has been identified. In negative-ion mode ESI-MS/MS, these compounds commonly exhibit a constant neutral loss (CNL) of 129 Da. nih.gov This loss corresponds to the cleavage of the acetylated cysteine moiety (C₅H₇NO₃).
This predictable fragmentation allows for the development of CNL scan methods to screen for novel mercapturic acids in biological samples. By scanning for all precursor ions that produce a neutral loss of 129 Da, researchers can selectively identify potential N-acetyl-cysteine conjugates. The resulting product ion spectra provide further structural information about the xenobiotic that has been conjugated. nih.gov For this compound, the precursor ion [M-H]⁻ would have an m/z of 218.1, and a key fragmentation would involve the loss of 129 Da to yield a product ion corresponding to the tert-butyl-thiolate fragment.
Application of Isotope Dilution Mass Spectrometry for Quantitative Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest level of quantitative accuracy. nih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte to serve as an internal standard. For this compound, this would typically be a version containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov
Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects of matrix suppression or enhancement during ionization. nih.govnih.gov By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, any variations in sample preparation, injection volume, or instrument response are effectively canceled out. This leads to exceptional precision and accuracy, which is critical for applications like pharmacokinetic studies and biomarker quantification. nih.govnih.gov
Advanced Detection Methods for Related S-Conjugates in Research
While mass spectrometry is a dominant technique, other advanced detection methods, particularly those based on fluorescence, are employed for the analysis of thiol-containing compounds.
Fluorescence Detection in Thiol Analysis
Fluorescence detection, often coupled with High-Performance Liquid Chromatography (HPLC), offers a sensitive alternative for quantifying thiols. This approach requires pre-column or post-column derivatization of the non-fluorescent thiol group with a fluorescent labeling agent. researchgate.netnih.gov
A variety of reagents have been developed for this purpose. Maleimide-based reagents, such as N-(1-pyrenyl)maleimide (NPM), react selectively with the thiol group via a Michael addition reaction to produce a highly fluorescent conjugate. researchgate.netnih.govnih.gov This method has been successfully used for the simultaneous quantification of N-acetylcysteine (NAC) and its amide form (NACA) in biological samples, demonstrating good linearity and low limits of detection. researchgate.netnih.gov Other fluorescent probes operate through mechanisms like cleavage of sulfonamides or intramolecular displacement, offering a range of selectivities and photophysical properties for detecting various biological thiols, including cysteine, homocysteine, and glutathione (B108866). rsc.orgpsu.edu
Table 2: Examples of Derivatization Reagents for Fluorescence Detection of Thiols
| Reagent | Reaction Mechanism | Application Example | Reference |
|---|---|---|---|
| N-(1-pyrenyl)maleimide (NPM) | Michael Addition | Simultaneous HPLC quantification of N-acetylcysteine (NAC) and N-acetyl-cysteine-amide (NACA). | researchgate.net, nih.gov |
| Monochlorobimane (MCB) | GST-catalyzed reaction with GSH | Specific detection of glutathione (GSH). | nih.gov |
| 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Intramolecular Displacement | Selective detection of cysteine/homocysteine over glutathione. | rsc.org |
| Maleimide-conjugated fluorophores (e.g., Alexa Fluor) | Michael Addition | Labeling of cysteine residues in proteins for imaging. | nih.gov |
UV/Visible Spectroscopy in Conjugate Quantification
UV/Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound. This technique is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution.
For N-acetyl-L-cysteine (NAC) and its derivatives, spectrophotometric methods often involve a chemical reaction to produce a colored product with a specific maximum absorbance wavelength (λmax). For instance, a method for NAC determination involves the reduction of Fe(III) to Fe(II) by the thiol group, followed by the complexation of Fe(II) with a chromogenic reagent like 2,4,6-tripyridyl-s-triazine (TPTZ). nih.gov This complex exhibits a strong absorbance at a specific wavelength, which can be measured to quantify the analyte. nih.gov The selection of the appropriate wavelength is critical to ensure sensitivity and to minimize interference from other components in the sample matrix. researchgate.net In a study for the determination of L-cysteine, the maximum absorbance was found to be at 232 nm in a phosphate (B84403) buffer. ijbpas.com Another method for NAC utilized a wavelength of 213 nm for detection. ajpp.in
The simplicity and cost-effectiveness of UV/Vis spectroscopy make it a valuable tool, particularly for initial screening and in laboratories where more sophisticated equipment may not be available. core.ac.uk However, its application in complex biological matrices can be limited by interferences from other UV-absorbing compounds. nih.gov
Electrochemical Detection for Redox-Active Mercapturic Acids
Electrochemical methods provide a highly sensitive and selective alternative for the quantification of redox-active compounds like this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for this purpose due to their rapid response and potential for miniaturization. chemmethod.com
The core of this method lies in the electro-oxidation of the thiol group present in the cysteine moiety. researchgate.net Various modifications to the working electrode have been developed to enhance the sensitivity and lower the detection limit for N-acetylcysteine (NAC). For example, a carbon paste electrode modified with SnSe nanosheets and ionic liquids has demonstrated a significant increase in the current response for NAC oxidation. chemmethod.com Similarly, a sensor based on a zeolitic imidazolate framework-67 (ZIF-67) and an ionic liquid modified carbon paste electrode has also shown enhanced catalytic effect and improved detection limits for NAC. iapchem.org
The choice of electrode material and modification strategy is crucial for optimizing the performance of the electrochemical sensor. Gold electrodes have been investigated for the electrochemical behavior of NAC, showing distinct oxidation peaks under different pH conditions. researchgate.net The development of novel sensor materials, such as those based on nanomaterials, continues to push the boundaries of sensitivity and selectivity in the electrochemical detection of mercapturic acids. chemmethod.comiapchem.org
Method Validation in Research Contexts
Method validation is a critical process in analytical chemistry that ensures a developed method is suitable for its intended purpose. For the analysis of this compound in research matrices, a comprehensive validation process is essential to guarantee the reliability and accuracy of the obtained data. This process typically involves the evaluation of several key parameters as outlined in the following subsections.
Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity and Range: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specific range. This is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the response against the concentration. A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve is close to 1. For N-acetylcysteine (NAC) analysis, various studies have reported excellent linearity over different concentration ranges. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method showed linearity for NAC in the range of 400-600 μg/ml with a correlation coefficient of 0.999. researchgate.net Another study demonstrated linearity for NAC from 10-90 µg/ml. researchgate.net Electrochemical methods have also shown wide linear ranges, with one sensor exhibiting linearity from 0.05 µM to 480.0 µM for NAC. chemmethod.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov These parameters are crucial for determining the sensitivity of the method. The LOD and LOQ can be determined using various approaches, including visual evaluation, signal-to-noise ratio, and statistical calculations based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com For NAC, reported LOD and LOQ values vary depending on the analytical technique. An HPLC-UV method reported an LOD of 0.76 μg/ml and an LOQ of 2.30 μg/ml for higher concentrations. researchgate.net In contrast, a highly sensitive electrochemical sensor for NAC reported a much lower LOD of 0.02 µM. chemmethod.com Another electrochemical method reported an LOD of 0.01 µM. iapchem.org
| Analytical Method | Linear Range | Correlation Coefficient (r²) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| RP-HPLC | 400-600 μg/ml | 0.999 | - | - | researchgate.net |
| RP-HPLC | 10-90 µg/ml | - | - | - | researchgate.net |
| HPLC-UV | 2.5–100 μg/ml | - | 0.76 μg/ml | 2.30 μg/ml | researchgate.net |
| Electrochemical Sensor | 0.05–480.0 µM | - | 0.02 µM | - | chemmethod.com |
| Electrochemical Sensor | 0.04 to 435.0 µM | - | 0.01 μM | - | iapchem.org |
Assessment of Precision, Accuracy, and Recovery in Experimental Samples
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods for NAC, precision is a key validation parameter. In one study, the intra-day and inter-day precision for NAC analysis did not exceed 8.57% and 10.69%, respectively. researchgate.net Another method reported precision with an RSD of less than 2% in all cases. researchgate.net
Accuracy: Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. For NAC, accuracy has been demonstrated to be high in various methods. One study reported accuracy ranging from 97.35% to 112.14%. researchgate.net Another reported accuracy between 101.16% and 101.96%. researchgate.net
Recovery: Recovery experiments are essential to evaluate the efficiency of the sample preparation procedure and to assess for any matrix effects that may suppress or enhance the analytical signal. The recovery of NAC from complex matrices like plasma or cell culture media is a critical factor. Studies have shown that with appropriate sample preparation, high recovery rates can be achieved. For example, a method for NAC in chicken plasma reported recovery for all concentrations to be between 92.45% and 105.52%. researchgate.net An electrochemical method for NAC in real samples showed recovery rates ranging from 91.40% to 106.30%. chemmethod.com
| Parameter | Reported Value/Range | Analytical Method | Source |
|---|---|---|---|
| Intra-day Precision (%RSD) | < 8.57% | LC-MS/MS | researchgate.net |
| Inter-day Precision (%RSD) | < 10.69% | LC-MS/MS | researchgate.net |
| Precision (%RSD) | < 2% | RP-HPLC | researchgate.net |
| Accuracy (%) | 97.35% - 112.14% | HPLC-UV | researchgate.net |
| Accuracy (%) | 101.16% - 101.96% | RP-HPLC | researchgate.net |
| Recovery (%) | 92.45% - 105.52% | LC-MS/MS | researchgate.net |
| Recovery (%) | 91.40% - 106.30% | Electrochemical Sensor | chemmethod.com |
Evaluation of Selectivity and Specificity for this compound in Biological Backgrounds
Selectivity and Specificity: Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, meaning the method produces a response for only a single analyte. In the context of biological matrices, which are inherently complex, establishing the selectivity of a method for this compound is paramount.
This is typically achieved by analyzing blank biological samples (e.g., plasma, urine, cell lysates) to ensure that no endogenous components interfere with the signal of the analyte. Additionally, samples are often spiked with potentially interfering substances, such as other structurally related mercapturic acids, amino acids, or metabolites, to demonstrate that the method can resolve the target analyte from these compounds. Chromatographic methods like HPLC are inherently more selective than direct spectroscopic methods, as they physically separate the analyte from interfering components before detection. insights.bio The use of mass spectrometry (MS) as a detector further enhances specificity by providing mass-to-charge ratio information, which is highly specific to the analyte. researchgate.net For electrochemical sensors, selectivity is often achieved through the specific interaction of the analyte with the modified electrode surface. nih.gov
Stability Studies of this compound in Research Samples Under Varied Storage Conditions
The stability of this compound in research samples is a critical consideration to ensure the integrity of the analytical results. Degradation of the analyte between sample collection and analysis can lead to erroneously low concentration measurements. Therefore, stability studies are conducted under various storage conditions to establish appropriate handling and storage protocols.
Role of N Acetyl S Tert Butyl L Cysteine As a Biomarker in Exposure and Mechanistic Studies
Application as a Biomarker for Specific Xenobiotic Exposure in Experimental Systems
The utility of a metabolite as a biomarker hinges on a demonstrable and quantifiable relationship between exposure to a parent compound and the excretion of the metabolite.
Correlation with Parent Compound Exposure in Animal Models
Currently, there are no published studies that have specifically identified or quantified N-Acetyl-S-(tert-butyl)-L-cysteine in animal models following exposure to tert-butyl-containing xenobiotics. Research on the metabolism of prominent tert-butylated compounds, such as the gasoline additive methyl tert-butyl ether (MTBE), has been conducted in rats. These studies have consistently identified tert-butyl alcohol (TBA), 2-methyl-1,2-propanediol, and 2-hydroxyisobutyric acid as the principal urinary metabolites. ntnu.nonih.gov The formation of a mercapturic acid from MTBE has not been reported.
For a compound to be validated as a biomarker, studies would need to demonstrate a dose-dependent increase in urinary this compound levels corresponding to the administered dose of a specific tert-butylated xenobiotic in animal models. Such studies are essential for establishing a quantitative relationship for risk assessment.
Utility in In Vitro Exposure Assessment and Dose-Response Studies
In vitro systems, such as liver microsomes or cultured hepatocytes, are valuable tools for investigating the metabolism of xenobiotics and identifying potential biomarkers. While direct studies on the in vitro formation of this compound are lacking, research on related compounds provides a basis for how such studies could be designed. For instance, in vitro studies have shown that N-acetyl-L-cysteine (NAC) can react with tert-Butyl hydroperoxide (t-BOOH), an organic peroxide. nih.gov This suggests a potential for conjugation, although the specific formation of this compound was not the focus of that study.
Future in vitro research could involve incubating liver cell fractions with various tert-butyl-containing compounds and analyzing the metabolites formed. This would be a critical first step in identifying whether this compound is a relevant metabolite for specific exposures and for conducting subsequent dose-response assessments.
Elucidation of Metabolic Pathways and Kinetics Using this compound as an Indicator
The identification and quantification of specific metabolites are crucial for understanding the metabolic pathways and kinetics of a xenobiotic. The presence of this compound would strongly indicate the involvement of the glutathione (B108866) conjugation pathway in the detoxification of the parent compound.
The metabolic pathway would likely involve an initial oxidation of the tert-butyl group, potentially catalyzed by cytochrome P450 enzymes, to form a reactive electrophilic intermediate. This intermediate would then be conjugated with glutathione. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate would yield S-(tert-butyl)-L-cysteine, which would then be N-acetylated by N-acetyltransferases to form this compound.
Studies on the metabolism of other xenobiotics, such as S-benzyl-N-malonyl-L-cysteine, have demonstrated the lability of the N-acyl bond and the subsequent action of C-S lyase, leading to the formation of a thiol. nih.gov Similar enzymatic processes could potentially be involved in the further metabolism of this compound.
Insights into Xenobiotic Bioactivation and Detoxification Mechanisms Through Metabolite Profiling
Metabolite profiling provides a snapshot of the biochemical processes occurring within an organism in response to xenobiotic exposure. The identification of this compound would be a clear indicator of a detoxification event, as the mercapturic acid pathway is a primary mechanism for neutralizing reactive electrophiles.
Conversely, the formation of the reactive intermediate that precedes glutathione conjugation is a bioactivation step. Therefore, the presence of this mercapturic acid provides indirect evidence of the formation of potentially harmful intermediates. Understanding the balance between bioactivation and detoxification is fundamental to assessing the toxicological risk of a chemical.
Integration with Omics Approaches (e.g., Mercapturomics, Metabolomics)
Modern analytical techniques, particularly those coupled with mass spectrometry, have enabled the comprehensive analysis of metabolites in biological samples, a field known as metabolomics. A sub-discipline of this is "mercapturomics," which specifically focuses on the global profiling of mercapturic acids.
Comprehensive Profiling of S-Conjugates in Research Matrices
Mercapturomics studies aim to identify a wide range of mercapturic acids in biological matrices like urine to create a profile of xenobiotic exposures. In one such global profiling study, a mercapturic acid derived from N-tert-butyl-acetamide was putatively identified in human urine. This finding suggests that tert-butylated compounds can indeed undergo metabolism to form mercapturic acids.
However, this was a large-scale screening study, and detailed information on the correlation with exposure levels or the specific metabolic pathways was not provided. Future mercapturomics research could specifically target the identification and quantification of this compound in populations with known or suspected exposure to tert-butyl-containing chemicals. This would require the development of sensitive and specific analytical methods, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the availability of a synthesized standard of this compound for confirmation and quantification.
Identification of Novel Mercapturic Acid Metabolites and Their Precursors
The investigation into the metabolism of tert-butyl-containing compounds, such as the gasoline additive methyl tert-butyl ether (MTBE), has revealed that the primary route of biotransformation is oxidation. Studies in both humans and rats have identified tert-butanol, 2-methyl-1,2-propanediol, and 2-hydroxyisobutyric acid as the major urinary metabolites of MTBE. tandfonline.comresearchgate.net There is a notable absence of significant levels of this compound in these metabolic profiles, suggesting that direct conjugation of the tert-butyl group with glutathione is not a major metabolic fate.
The mercapturic acid pathway, in general, involves the initial conjugation of an electrophilic compound or its metabolite with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This conjugate is then sequentially metabolized to a cysteine conjugate, which is subsequently N-acetylated by N-acetyltransferases (NATs) to form the final mercapturic acid that is excreted in the urine.
Theoretically, for this compound to be formed, a reactive precursor capable of undergoing nucleophilic attack by the thiol group of glutathione would be required. This could potentially be a tert-butyl cation or a related electrophilic intermediate. However, the stability of the tert-butyl carbocation and the steric hindrance of the bulky tert-butyl group may limit its reactivity with glutathione, favoring oxidative metabolism instead.
Table 1: Major Urinary Metabolites of Methyl tert-Butyl Ether (MTBE) in Humans
| Metabolite | Description |
| tert-Butanol | Formed by the initial oxidation of MTBE. |
| 2-Methyl-1,2-propanediol | A further oxidation product of tert-butanol. |
| 2-Hydroxyisobutyric acid | The major urinary metabolite, resulting from further oxidation. tandfonline.comresearchgate.net |
This table is interactive. You can sort and filter the data.
Considerations for Biomarker Interpretation in Research Settings
When utilizing mercapturic acids as biomarkers, several factors must be considered to ensure accurate interpretation of the data in research settings. These considerations are crucial even when investigating minor or theoretical metabolic pathways.
Analysis of Endogenous Background Levels of Related Thiols and Conjugates
The interpretation of biomarker data for any mercapturic acid necessitates an understanding of the endogenous thiol landscape. The body maintains a dynamic balance of various thiol-containing molecules, such as cysteine, homocysteine, and glutathione, which are involved in numerous physiological processes. uky.eduresearchgate.net Alterations in the levels of these endogenous thiols can be indicative of pathological changes and may influence the availability of glutathione for conjugation reactions. nih.govanatoljcardiol.com
For instance, the intracellular concentration of glutathione is a critical determinant for the rate of mercapturic acid formation. Depletion of glutathione stores, which can occur under conditions of high oxidative stress or exposure to other xenobiotics, could potentially limit the formation of a specific mercapturic acid, leading to an underestimation of exposure. Conversely, elevated levels of certain endogenous thiols or their disulfides in plasma have been investigated as markers of oxidative stress and may correlate with various health conditions. nih.govmdpi.com Therefore, in any study aiming to use a mercapturic acid as a biomarker, it is essential to also measure the background levels of related endogenous thiols to account for individual variations in metabolic capacity and baseline health status. researchgate.net
Influence of Genetic Polymorphisms on Metabolic Enzymes in Experimental Models
The enzymes involved in the mercapturic acid pathway, particularly Glutathione S-transferases (GSTs) and N-acetyltransferases (NATs), are known to exhibit significant genetic polymorphisms. tandfonline.com These genetic variations can lead to inter-individual differences in enzyme activity, which in turn can affect the rate and extent of mercapturic acid formation. tandfonline.comnih.gov
GSTs are a superfamily of enzymes that catalyze the conjugation of a wide variety of electrophilic compounds with glutathione. anatoljcardiol.com Polymorphisms in GST genes, such as the common null mutations in GSTM1 and GSTT1, result in a lack of functional enzyme and can lead to decreased detoxification of certain xenobiotics. nih.gov Individuals with these null genotypes may exhibit different metabolite profiles and could be at a higher or lower risk for toxicity depending on whether the parent compound or the glutathione conjugate is the more toxic species. anatoljcardiol.comnih.gov
Similarly, NATs, which are responsible for the final N-acetylation step in mercapturic acid synthesis, also show well-characterized genetic polymorphisms. nasa.gov The NAT2 gene, in particular, has numerous alleles that result in slow, intermediate, or rapid acetylator phenotypes. nih.govresearchgate.net A slow acetylator phenotype could potentially lead to an accumulation of the precursor cysteine conjugate and a lower excretion of the final mercapturic acid. nasa.gov
When using experimental models, it is crucial to consider the genetic background of the model system with respect to these metabolic enzymes. Differences in GST and NAT genotypes between different animal strains or between animals and humans can significantly impact the metabolic fate of a xenobiotic and the utility of a particular mercapturic acid as a biomarker. tandfonline.com
Table 2: Influence of Key Genetic Polymorphisms on Mercapturic Acid Pathway Enzymes
| Enzyme | Gene | Type of Polymorphism | Consequence on Enzyme Activity |
| Glutathione S-Transferase | GSTM1 | Gene deletion (null allele) | Absence of enzyme activity. nih.gov |
| Glutathione S-Transferase | GSTT1 | Gene deletion (null allele) | Absence of enzyme activity. nih.gov |
| N-Acetyltransferase | NAT2 | Single Nucleotide Polymorphisms (SNPs) | Variable (slow, intermediate, rapid) acetylation capacity. nih.govnasa.gov |
This table is interactive. You can sort and filter the data.
Synthesis and Characterization of N Acetyl S Tert Butyl L Cysteine for Research Purposes
Chemical Synthesis Routes for N-Acetyl-S-(tert-butyl)-L-cysteine Reference Standards
The synthesis of this compound as a reference standard for research purposes involves carefully controlled chemical reactions to ensure high purity and yield. The primary approach involves the S-alkylation of N-acetyl-L-cysteine.
Selection of Starting Materials and Optimization of Reaction Conditions
The synthesis of this compound typically starts with N-acetyl-L-cysteine, a derivative of the amino acid L-cysteine. rsc.orgnih.gov The other key starting material is a tert-butylating agent.
A common method for the S-alkylation of cysteine derivatives is the reaction with an appropriate alkyl halide. nih.gov In the case of preparing this compound, tert-butyl iodide or tert-butyl bromide can be employed as the tert-butyl source. The reaction is generally carried out in the presence of a base to deprotonate the thiol group of N-acetyl-L-cysteine, forming a thiolate anion which then acts as a nucleophile to attack the tert-butyl halide.
Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used. acsgcipr.org
Base: A variety of bases can be used, with common choices including sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The strength and stoichiometry of the base need to be carefully controlled to avoid side reactions.
Temperature: The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. The reaction is often performed at or below room temperature to maintain selectivity.
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials while minimizing the formation of degradation products.
An alternative approach can involve the use of tert-butyl alcohol in the presence of a strong acid, which facilitates the formation of a tert-butyl carbocation that can then be attacked by the sulfur atom of N-acetyl-L-cysteine.
Table 1: Key Starting Materials and Reaction Condition Parameters
| Parameter | Selection/Condition | Purpose |
|---|---|---|
| Starting Material | N-acetyl-L-cysteine | Source of the cysteine backbone |
| Starting Material | tert-butyl halide (e.g., bromide, iodide) or tert-butyl alcohol | Source of the tert-butyl group |
| Solvent | Polar aprotic (e.g., DMF, acetonitrile) | To dissolve reactants and facilitate the reaction |
| Base | Inorganic (e.g., NaOH, K2CO3) or Organic (e.g., triethylamine) | To deprotonate the thiol group |
| Temperature | Typically at or below room temperature | To control reaction rate and minimize side products |
| Reaction Time | Monitored for completion | To ensure maximum yield without degradation |
Development of Purification and Isolation Techniques for High Purity
Following the chemical synthesis, a multi-step purification and isolation process is essential to obtain this compound of high purity, suitable for use as a reference standard. Because the reaction mixture contains unreacted starting materials, the desired product, and various byproducts, a systematic approach to purification is necessary.
Common purification techniques include:
Extraction: The reaction mixture is often first subjected to liquid-liquid extraction to remove water-soluble impurities and unreacted base. An organic solvent in which the product is soluble, such as ethyl acetate, is typically used.
Chromatography: Column chromatography is a powerful technique for separating the target compound from structurally similar impurities. A silica (B1680970) gel column is commonly employed, with a solvent system (eluent) optimized to provide good separation. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is critical.
Crystallization: Recrystallization is a final purification step that can yield highly pure crystalline material. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. Sometimes a mixture of solvents is required to achieve optimal crystallization.
Filtration and Drying: The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities. The final product is then dried under vacuum to remove all traces of solvent.
High-performance liquid chromatography (HPLC) can be used both as an analytical tool to assess the purity of the final product and as a preparative technique for isolating highly pure fractions. nih.gov
Table 2: Purification and Isolation Techniques
| Technique | Purpose | Key Considerations |
|---|---|---|
| Extraction | Removal of bulk impurities | Choice of immiscible solvents, pH adjustment |
| Column Chromatography | Separation of closely related compounds | Stationary phase (e.g., silica gel), mobile phase composition |
| Crystallization | Final purification to obtain a solid, pure product | Solvent selection, cooling rate |
| Filtration and Drying | Isolation and removal of residual solvent | Proper washing of crystals, use of vacuum |
Spectroscopic and Spectrometric Characterization for Identity Confirmation in Research
To confirm the identity and structure of the synthesized this compound, a combination of spectroscopic and spectrometric techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the following signals are expected:
A singlet for the nine equivalent protons of the tert-butyl group.
A singlet for the three protons of the acetyl group.
A multiplet for the proton on the alpha-carbon of the cysteine backbone.
Two multiplets for the two diastereotopic protons on the beta-carbon of the cysteine backbone.
A signal for the amide proton.
The chemical shifts of these protons are influenced by the neighboring atoms and functional groups. For example, the protons of the tert-butyl group attached to the sulfur atom will have a characteristic chemical shift. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. For this compound, distinct signals are expected for:
The carbon atoms of the tert-butyl group.
The carbon atom of the acetyl methyl group.
The carbonyl carbon of the acetyl group.
The alpha- and beta-carbons of the cysteine backbone.
The carboxylic acid carbon.
The chemical shifts of these carbons are characteristic of their local electronic environment. oregonstate.edu
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.3 | Singlet | (CH₃)₃C-S |
| ¹H | ~2.0 | Singlet | CH₃-C=O |
| ¹H | ~3.0 | Multiplet | -S-CH₂- |
| ¹H | ~4.5 | Multiplet | -CH(NH)- |
| ¹H | ~8.0 | Doublet | -NH- |
| ¹³C | ~22 | CH₃-C=O | |
| ¹³C | ~31 | (CH₃)₃C-S | |
| ¹³C | ~35 | -S-CH₂- | |
| ¹³C | ~48 | (CH₃)₃C-S | |
| ¹³C | ~53 | -CH(NH)- | |
| ¹³C | ~170 | CH₃-C=O | |
| ¹³C | ~173 | -COOH |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the various functional groups.
Key expected absorption bands include:
A broad O-H stretch from the carboxylic acid group.
An N-H stretch from the amide group.
A C-H stretch from the alkyl groups (acetyl and tert-butyl).
A strong C=O stretch from the carboxylic acid.
A strong C=O stretch (Amide I band) from the amide group.
An N-H bend (Amide II band) from the amide group.
A C-S stretch, which is typically weak.
The absence of a sharp S-H stretching band around 2550 cm⁻¹, which is characteristic of the starting material N-acetyl-L-cysteine, would provide strong evidence for the successful S-alkylation. researchgate.netresearchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 | Broad stretch |
| N-H (Amide) | ~3300 | Stretch |
| C-H (Alkyl) | 2970-2870 | Stretch |
| C=O (Carboxylic Acid) | ~1720 | Stretch |
| C=O (Amide I) | ~1650 | Stretch |
| N-H (Amide II) | ~1550 | Bend |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion.
For this compound (C₉H₁₇NO₃S), the experimentally determined exact mass should match the theoretically calculated exact mass to within a few parts per million (ppm). This high level of accuracy provides strong evidence for the correct molecular formula and, in conjunction with the NMR and IR data, confirms the identity of the synthesized compound. The exact mass of this compound is 219.0929.
Table 5: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃S |
| Calculated Exact Mass | 219.0929 |
| Expected Ion (e.g., [M+H]⁺) | 220.1002 |
Chromatographic Purity Assessment for Research-Grade Materials
The determination of purity for research-grade this compound is paramount to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a primary technique for this assessment, often employed in a reverse-phase format.
A typical HPLC method for purity analysis would involve a C18 column with a gradient elution system. The mobile phase could consist of an aqueous component, such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape, and an organic component like acetonitrile or methanol (B129727). Detection is commonly performed using ultraviolet (UV) spectroscopy, typically in the range of 210-220 nm where the amide and thioether chromophores absorb.
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks. For research-grade materials, a purity of ≥95% is often required. Potential impurities that might be observed include the starting materials (N-acetyl-L-cysteine and a source of the tert-butyl group), the oxidized disulfide form (N,N'-diacetyl-S,S'-di-tert-butyl-L-cystine), and any by-products from the synthesis.
To ensure the stability of the analyte during analysis, especially to prevent oxidation of the thiol group if any unreacted starting material is present, the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the sample preparation can be considered. pcdn.co However, for the S-protected compound, this is less of a concern for the product itself but may be relevant for quantifying any N-acetyl-L-cysteine impurity.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for peak identification and to confirm the mass of the desired product and any impurities. nih.gov
Stereochemical Considerations in Synthesis and Analytical Derivatization
The stereochemistry of this compound is a critical aspect, as it originates from the chiral amino acid L-cysteine. The synthesis and subsequent analytical procedures must account for the stereochemical integrity of the molecule.
Synthesis: The synthesis of this compound typically involves the S-alkylation of N-acetyl-L-cysteine. A common method is the reaction of N-acetyl-L-cysteine with a tert-butylating agent, such as tert-butyl bromide or isobutylene, under basic conditions. The reaction proceeds via an SN2 mechanism at the sulfur atom. Since the chiral center at the α-carbon is not directly involved in the reaction, the stereochemical configuration is generally retained, yielding the L-enantiomer. However, harsh reaction conditions (e.g., strong base or high temperatures) could potentially lead to racemization, resulting in a mixture of L- and D-enantiomers. Therefore, mild reaction conditions are preferred to maintain stereopurity. researchgate.net
Analytical Derivatization: For the analysis of stereochemical purity, chiral chromatography is the most direct method. This can be achieved using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC).
Alternatively, derivatization with a chiral derivatizing agent (CDA) can be employed to form diastereomers, which can then be separated on a standard achiral column. A common approach for amino acid derivatives is to use a reagent that reacts with the amine or carboxyl group. However, in this compound, the amine is acetylated. Therefore, derivatization would typically target the carboxylic acid group.
An example of a chiral derivatizing agent for carboxylic acids is a chiral alcohol, which would form diastereomeric esters. Another approach involves the use of o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol to form fluorescent diastereomeric isoindoles. nih.govresearchgate.net While this compound itself has a blocked thiol, this method is highly relevant for assessing the enantiomeric purity of the N-acetyl-L-cysteine starting material.
To determine the enantiomeric excess of the final product, methods like capillary electrophoresis (CE) with a chiral selector in the running buffer can also be utilized. nih.gov This technique has been successfully applied to separate the enantiomers of N-acetylcysteine after derivatization. nih.gov
Table 2: Techniques for Stereochemical Analysis
| Technique | Principle | Application to this compound |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis of enantiomeric purity. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Requires derivatization to increase volatility. |
| Derivatization with CDA followed by achiral chromatography | Formation of diastereomers with distinct chromatographic properties. | Derivatization of the carboxylic acid group to form separable diastereomers. |
| Chiral Capillary Electrophoresis | Separation of enantiomers in a capillary based on differential interaction with a chiral selector. | High-resolution separation of enantiomers, potentially after derivatization. |
The characterization of the stereochemistry is confirmed using techniques such as polarimetry to measure the optical rotation, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Future Directions and Emerging Research Avenues for N Acetyl S Tert Butyl L Cysteine
Development of Advanced Analytical Technologies for Comprehensive S-Conjugate Profiling (Mercapturomics)
The study of the complete set of mercapturic acids and related S-conjugates in a biological system, a field known as "mercapturomics," is being revolutionized by advanced analytical technologies. nih.govtandfonline.com Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are crucial for the separation and identification of these complex molecules. nih.govresearchgate.net
Hydrophobic interaction chromatography (HIC) has proven effective for analyzing the distribution of drug-linked species. nih.gov For more detailed structural analysis, multi-dimensional chromatography, which combines techniques like HIC with mass spectrometry, is being employed. researchgate.net These methods allow for the precise determination of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs), a critical factor in their therapeutic efficacy. nih.govresearchgate.net Affinity capture liquid chromatography-mass spectrometry (LC-MS) methods are also being used to quantify total antibodies and other analytes in complex biological samples. creative-proteomics.com
| Analytical Technique | Application in S-Conjugate Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of S-conjugates. nih.gov |
| Mass Spectrometry (MS) | Identification and structural elucidation of S-conjugates. researchgate.net |
| Hydrophobic Interaction Chromatography (HIC) | Analysis of drug distribution in antibody-drug conjugates. nih.gov |
| Multi-dimensional Chromatography | Combining different chromatographic techniques for enhanced analysis. researchgate.net |
| Affinity Capture LC-MS | Quantification of antibodies and analytes in biological samples. creative-proteomics.com |
Integration with Systems Biology Approaches to Understand Metabolic Networks and Fluxes
To gain a more holistic view of the role of N-Acetyl-S-(tert-butyl)-L-cysteine and other mercapturic acids, researchers are integrating "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach allows for the construction of comprehensive metabolic networks, providing insights into the flow of molecules (metabolic fluxes) through the mercapturic acid pathway. nih.govnih.gov
By analyzing these complex datasets, scientists can identify key genes, proteins, and metabolites involved in the biotransformation of various compounds. nih.gov This integrated approach is essential for understanding how the mercapturic acid pathway is regulated and how it interacts with other metabolic pathways in both health and disease. nih.gov
Creation of Novel In Vitro and In Vivo Experimental Models for Studying S-Conjugate Biotransformation and Effects
The development of new experimental models is crucial for advancing our understanding of S-conjugate biotransformation. In vitro models, such as liver microsomes, S9 fractions, and hepatocyte suspensions, are routinely used to assess metabolic clearance in the early stages of drug development. nih.gov These models help predict how a drug will be metabolized in the human body. nih.govnih.gov
More advanced in vitro systems, like three-dimensional cell cultures and organ-on-a-chip technologies, are emerging as powerful tools for studying drug metabolism and toxicity with greater accuracy. nih.gov In vivo models, including genetically modified animals, allow researchers to study the function of specific metabolic enzymes in a whole-organism context. nih.gov For instance, CRISPR-Cas9 technology has been used to create knockout rat models to investigate the in vivo function of specific cytochrome P450 enzymes. nih.gov These models are invaluable for studying the complete metabolic fate of compounds like this compound. tandfonline.com
Exploration of Inter-Individual Variability in Mercapturic Acid Formation and Excretion in Controlled Research Settings
Significant differences exist among individuals in their ability to form and excrete mercapturic acids. tandfonline.com This inter-individual variability can be influenced by a variety of factors, including genetics, age, sex, and gut microbiota composition. nih.gov For example, studies have shown considerable differences in the N-acetylation of certain compounds in human kidney tissue, highlighting the variability in this key step of the mercapturic acid pathway. tandfonline.com
Research is increasingly focused on characterizing these differences to understand how they impact individual susceptibility to the toxic effects of chemicals and the efficacy of drugs. nih.gov This knowledge is essential for developing personalized medicine approaches that take into account an individual's unique metabolic profile.
Unraveling the Full Spectrum of Biological Roles of S-Alkylcysteine Conjugates Beyond Detoxification Mechanisms
While the primary role of the mercapturic acid pathway is detoxification, emerging evidence suggests that S-alkylcysteine conjugates may have other important biological functions. researchgate.nettandfonline.com Some enzymes within this pathway are considered "moonlighting proteins," meaning they have multiple, independent biochemical functions. researchgate.nettandfonline.com
For example, certain L-cysteine S-conjugates, such as L-cysteinyl-leukotrienes, have been shown to have significant pathophysiological effects. nih.govresearchgate.net Furthermore, the precursor molecule, N-acetylcysteine (NAC), is known to have antioxidant properties and can influence cellular processes like apoptosis. nih.govnih.gov Recent studies suggest that the antioxidant effects of NAC may be mediated through the production of hydrogen sulfide (B99878) and sulfane sulfur species. nih.gov Further research into these alternative roles will provide a more complete picture of the biological significance of this compound and related compounds.
Q & A
Q. Methodological Guidance
- Experimental Reporting : Detailed protocols for reaction conditions (solvent, temperature, molar ratios) and purification steps must be included in manuscripts, with extensive data relegated to supplementary materials .
- Purity Standards : New compounds require elemental analysis, HRMS, and NMR (1H, 13C) for identity confirmation. Known compounds should cite prior synthetic routes .
- Data Transparency : Disclose batch-specific variations (e.g., yield ranges) and analytical limitations (e.g., LLOD in bioanalytical assays) .
How are computational tools integrated into the design of this compound derivatives?
Advanced Research Question
- Docking Studies : Predict interactions with biological targets (e.g., enzymes or transporters) using crystal structures of homologous proteins. For example, hydrogen-bonding patterns in N-acetyl-L-cysteine inform modifications to enhance stability .
- ADMET Modeling : Predict pharmacokinetic properties (e.g., renal clearance of tert-butyl metabolites) using software like SwissADME or ADMETLab .
What strategies resolve discrepancies in biomarker studies involving tert-butyl cysteine metabolites?
Advanced Research Question
- Cohort Stratification : Control for confounding variables (e.g., smoking status, age) when comparing urinary metabolite levels, as seen in studies of vapers vs. smokers .
- Method Harmonization : Use standardized protocols (e.g., NHANES guidelines) for sample collection, storage, and LC-MS/MS calibration to minimize inter-lab variability .
How do structural modifications (e.g., tert-butyl vs. benzyl groups) impact metabolic stability?
Advanced Research Question
- In Vitro Assays : Compare hydrolysis rates of tert-butyl esters vs. benzyl derivatives in liver microsomes or plasma. Tert-butyl groups generally enhance steric protection against esterases, prolonging half-life .
- In Vivo Tracking : Radiolabeled analogs (e.g., 14C-tert-butyl) quantify tissue distribution and excretion profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
